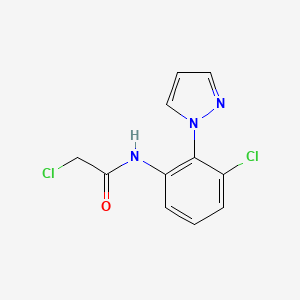![molecular formula C17H23NO3 B7575112 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid, also known as ibuprofen lysine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to reduce pain, fever, and inflammation. It is widely available in over-the-counter formulations and is also used in prescription-strength medications.
作用機序
Ibuprofen lysine works by inhibiting the production of prostaglandins, which are substances in the body that cause pain, fever, and inflammation. Specifically, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing the production of prostaglandins, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine can reduce pain, fever, and inflammation.
Biochemical and Physiological Effects
Ibuprofen lysine has a number of biochemical and physiological effects on the body. In addition to its anti-inflammatory and analgesic properties, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine can also reduce fever and inhibit platelet aggregation. However, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine can also have side effects such as gastrointestinal bleeding, renal impairment, and cardiovascular events.
実験室実験の利点と制限
Ibuprofen lysine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating anti-inflammatory and analgesic pathways.
However, there are also some limitations to the use of 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine in lab experiments. For example, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine can have off-target effects on other pathways, which can complicate the interpretation of experimental results. In addition, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine can have dose-dependent effects, which can make it difficult to control for variability in experimental conditions.
将来の方向性
There are several future directions for research on 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine. One potential area of investigation is the use of 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine in combination with other drugs to enhance its therapeutic effects. For example, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine has been shown to enhance the anti-tumor effects of certain chemotherapy drugs in preclinical studies.
Another area of research is the development of new formulations of 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine that can improve its pharmacokinetic properties. For example, researchers are exploring the use of nanoparticles to improve the delivery of 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine to target tissues.
Conclusion
Ibuprofen lysine is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are substances in the body that cause pain, fever, and inflammation. While 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine has several advantages for use in lab experiments, there are also some limitations to its use. However, there are several future directions for research on 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine, including its use in combination with other drugs and the development of new formulations.
合成法
Ibuprofen lysine can be synthesized by reacting 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid with lysine. The reaction is carried out in a solvent such as water or ethanol, and a catalyst such as hydrochloric acid or acetic anhydride may be used to promote the reaction. The resulting product is purified and dried to obtain 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine.
科学的研究の応用
Ibuprofen lysine has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and headaches. In addition, 4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid lysine has been investigated for its potential in treating other conditions such as Alzheimer's disease, cancer, and cardiovascular disease.
特性
IUPAC Name |
4-[(4-propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(2)12-3-5-13(6-4-12)16(19)18-15-9-7-14(8-10-15)17(20)21/h3-6,11,14-15H,7-10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAUAWLWBAIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7575036.png)
![2-[cyclopropyl-[(E)-3-(2-methoxy-5-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575042.png)


![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)